3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound A) is a triazolopyrimidine derivative with a molecular formula of C23H21N7O5 and a monoisotopic mass of 475.160417 Da . Its structure features a 3-methoxybenzyl substituent at position 3 and a 1,2,4-oxadiazol-5-ylmethyl group at position 5.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-4-2-3-7(5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBGYCLCVSVKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the cyclization of a suitable precursor containing the methoxyphenyl group under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazolopyrimidine core is valuable in the construction of pharmaceuticals and other biologically active compounds.
Biology: The biological activity of 3-(3-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential use in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: Research into the medicinal applications of this compound is ongoing. It has shown promise in preclinical studies for the treatment of various diseases, including infections and certain types of cancer.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The triazolopyrimidine core is common among analogs, but substituent variations significantly alter physicochemical properties:
Key Observations :
- Halogen vs. Methoxy : Bromine (7a, 8a) and chlorine (13) substituents increase molecular weight and lipophilicity compared to methoxy groups (A, 17).
- Oxadiazole vs. Thioxo : Compound A’s oxadiazole group (C=O, N-O) enhances polarity and hydrogen-bonding capacity compared to the thioxo (C=S) group in 7a .
- tert-Butyl vs. Aromatic : Compound 5’s bulky tert-butyl group may hinder steric interactions in biological systems compared to aromatic substituents in A .
Spectroscopic Data Comparison
1H NMR Highlights
- Compound A : Expected signals for methoxy protons (~3.8–3.9 ppm) and aromatic protons (6.7–7.4 ppm) .
- Compound 5 : tert-Butyl singlet at 1.36 ppm and benzyl protons at 5.70 ppm .
- Compound 7a : Thioxo NH protons at 9.75 and 10.74 ppm (D2O exchangeable) .
IR Spectroscopy
Biological Activity
The compound 3-(3-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant potential, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
In Vitro Studies
- National Cancer Institute (NCI) Screening : The compound was evaluated against a panel of 60 cancer cell lines. Results indicated significant growth inhibition in several lines, particularly leukemia and breast cancer cells. The compound exhibited an IC50 value of approximately 44.59% growth inhibition against CCRF-CEM (leukemia) cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting the cell cycle and promoting intrinsic apoptotic pathways. This was evidenced by a notable arrest in the G2/M phase of the cell cycle .
Case Studies
A case study involving the synthesis and evaluation of related triazolo-pyrimidine derivatives demonstrated that modifications to the phenyl group could enhance anticancer activity. For instance, substituents at specific positions on the phenyl ring led to increased potency against MDA-MB-468 breast cancer cells .
Antioxidant Activity
In addition to its anticancer properties, the compound has been assessed for its antioxidant activity .
- DPPH Free Radical Scavenging Assay : The synthesized derivatives exhibited varying degrees of antioxidant activity with IC50 values ranging from 16.97 µg/ml to 21.40 µg/ml. The most active compounds showed significant scavenging effects against DPPH radicals .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (IC50) | Mechanism |
|---|---|---|---|
| This compound | 44.59% (CCRF-CEM) | 16.97 µg/ml | Apoptosis induction |
| Compound A | 30 µM (MCF-7) | 18.78 µg/ml | Cell cycle arrest |
| Compound B | 25 µM (A549) | 21.40 µg/ml | ROS modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
